

2-Phenylanthraquinone CAS number and chemical identifiers

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Compound of Interest

Compound Name: 2-Phenylanthraquinone

Cat. No.: B1582280

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An In-Depth Technical Guide to **2-Phenylanthraquinone**: Synthesis, Properties, and Therapeutic Potential

Introduction

2-Phenylanthraquinone is a polycyclic aromatic organic compound belonging to the anthraquinone family. Structurally, it consists of an anthraquinone core substituted with a phenyl group at the C-2 position. This substitution imparts unique physicochemical properties and biological activities, making it a molecule of significant interest for researchers in materials science, synthetic chemistry, and drug development. While the parent anthraquinone scaffold is found in numerous natural products and synthetic dyes, the addition of the phenyl group modifies its electronic and steric characteristics, opening avenues for novel applications. This guide provides a comprehensive overview of **2-Phenylanthraquinone**, from its fundamental chemical identifiers to its synthesis, potential therapeutic applications, and the analytical methodologies required for its study.

Core Chemical Identifiers and Properties

A precise understanding of a compound begins with its fundamental identifiers and physicochemical properties. These data are critical for sourcing, handling, and characterizing the molecule in a research setting.

Chemical Identifiers

The primary identifiers for **2-Phenylanthraquinone** are summarized below, providing a standardized way to reference this compound in databases and publications.

Identifier	Value	Source
CAS Number	6485-97-8	[1]
Molecular Formula	C ₂₀ H ₁₂ O ₂	[1] [2]
Molecular Weight	284.31 g/mol	[2]
IUPAC Name	2-Phenylanthracene-9,10-dione	[2]
PubChem CID	313995	[2]

Physicochemical Properties

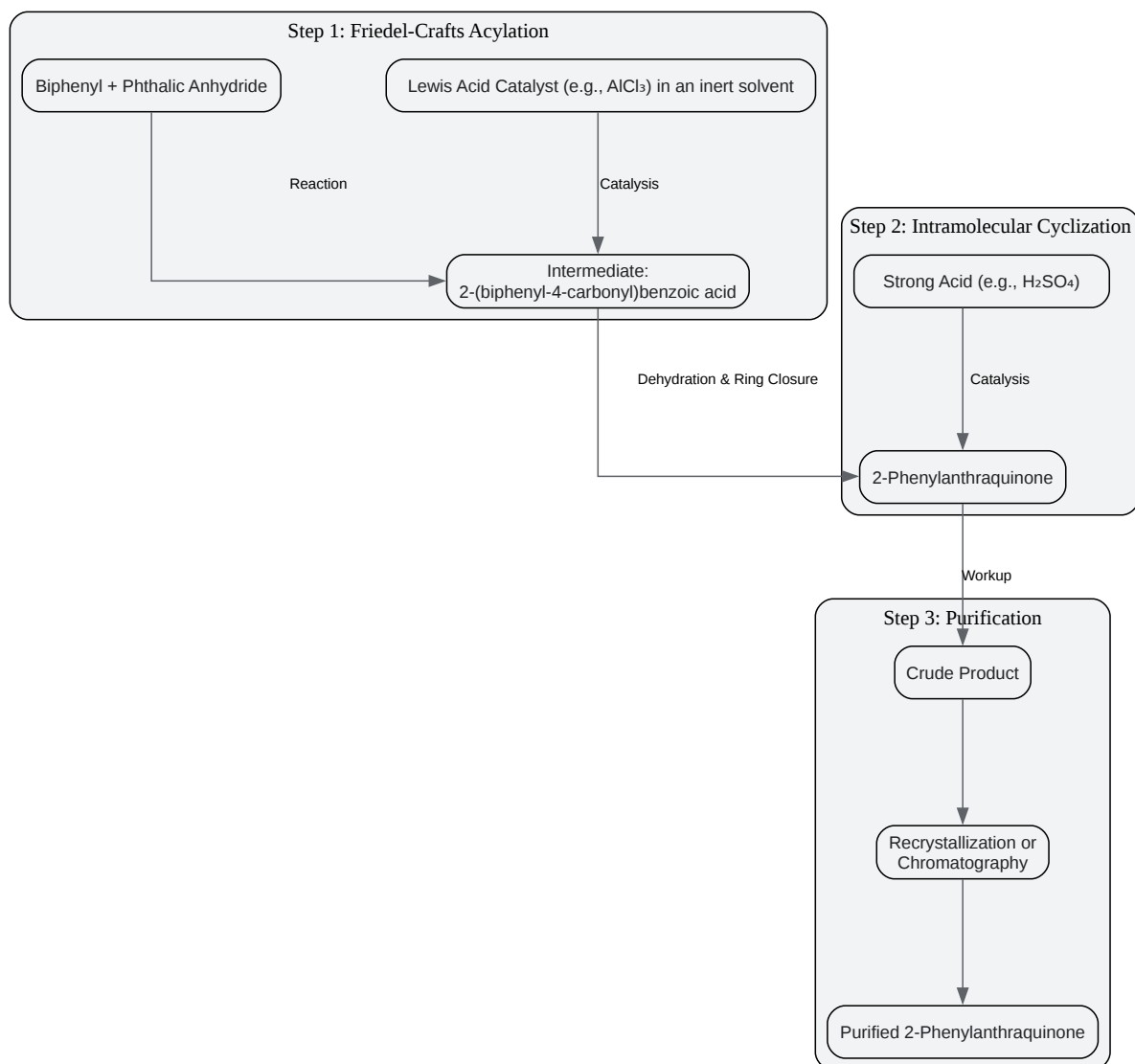
The physical and chemical properties of **2-Phenylanthraquinone** dictate its behavior in different solvents and environments, which is crucial for designing synthetic routes and biological assays.

Property	Description	Source
Appearance	Yellow crystalline or powdery solid.	[1]
Solubility	Generally soluble in organic solvents like ethers, ketones, and benzene. Insoluble in water.	[1]
λ_{max}	340 nm (lit.)	[1]
Storage	Should be stored in a cool, dry, sealed container away from fire and oxidizing agents.	[1]
Toxicity	Reported to have low toxicity, but may cause eye and skin irritation. Standard safety precautions are recommended.	[1]

Synthesis of 2-Phenylanthraquinone

The synthesis of substituted anthraquinones often involves electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, followed by cyclization. One common method for preparing **2-Phenylanthraquinone** involves the reaction of benzaldehyde with anthraquinone under specific conditions.[1] A more general and industrially relevant approach for creating substituted anthraquinones is the reaction of a substituted benzene derivative with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization.

The diagram below illustrates a generalized workflow for the synthesis of a 2-substituted anthraquinone, which can be adapted for **2-Phenylanthraquinone**.



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Caption: Generalized workflow for the synthesis of **2-Phenylanthraquinone**.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Cyclization

This protocol describes a plausible method for the synthesis of **2-Phenylanthraquinone** based on established chemical principles for related compounds.[3]

Step 1: Friedel-Crafts Acylation

- In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve phthalic anhydride (1 equivalent) in an inert solvent such as dichloromethane.
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl_3) (2.5 equivalents), to the solution while stirring.
- Add biphenyl (1 equivalent) dropwise to the reaction mixture. The causality here is that the Lewis acid activates the phthalic anhydride, making it a potent electrophile for the acylation of the biphenyl ring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting materials are consumed (monitor by TLC).
- Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and precipitates the product.
- Filter the resulting solid, wash with water, and dry to obtain the crude intermediate, 2-(biphenyl-4-carbonyl)benzoic acid.

Step 2: Intramolecular Cyclization

- Add the crude intermediate from Step 1 to a flask containing concentrated sulfuric acid.
- Heat the mixture to approximately 100-120 °C for 2-3 hours. The strong acid protonates the carboxylic acid, facilitating the intramolecular electrophilic attack on the adjacent phenyl ring, leading to cyclization and dehydration.

- Cool the reaction mixture to room temperature and carefully pour it onto ice water to precipitate the crude **2-Phenylanthraquinone**.
- Filter the precipitate, wash thoroughly with water until neutral, and then with a sodium bicarbonate solution to remove any remaining acidic impurities.

Step 3: Purification

- The crude **2-Phenylanthraquinone** can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel to yield the final product as a yellow solid.

Applications and Biological Significance

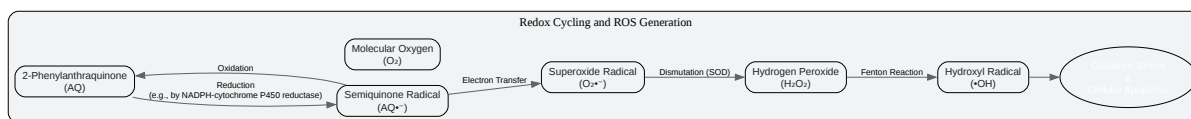
2-Phenylanthraquinone serves as a versatile intermediate and possesses intrinsic properties that make it valuable in several fields.

- **Chemical Synthesis:** It is a key intermediate in the synthesis of more complex organic compounds and dyes.^[1]
- **Photosensitizer:** Like many quinone derivatives, it can act as a photosensitizer and is used in photosensitive materials.^[1]
- **Pharmaceutical Field:** The anthraquinone and phenanthrenequinone scaffolds are known for a wide range of biological activities, including anticancer, antioxidant, and antibacterial effects.^{[1][4][5]} This suggests that **2-Phenylanthraquinone** may also possess therapeutic potential.

Potential Anticancer Activity: A Mechanistic Insight

The anticancer properties of many quinone derivatives are attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS).^[5] This process can induce oxidative stress within cancer cells, triggering apoptosis. Anthraquinone derivatives are also known to act as topoisomerase inhibitors and can intercalate with DNA, disrupting cancer cell replication.^[4] While specific studies on **2-Phenylanthraquinone** are limited, the broader class of phenanthraquinones has shown potent cytotoxic effects against various cancer cell lines.^{[5][6][7]}

The proposed mechanism of ROS generation is illustrated below.



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Caption: Proposed mechanism of ROS generation by **2-Phenylanthraquinone**.

Analytical Methodologies

Accurate quantification and characterization of **2-Phenylanthraquinone** are essential for quality control in synthesis and for pharmacokinetic and pharmacodynamic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.

Experimental Protocol: Quantification by HPLC

This protocol provides a general method for the quantitative analysis of **2-Phenylanthraquinone**, which can be optimized for specific matrices.^{[8][9]}

1. Instrumentation and Chromatographic Conditions:

- System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, allowing for elution.

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm or at its λ_{max} of 340 nm for higher sensitivity.
- Injection Volume: 10-20 μL .

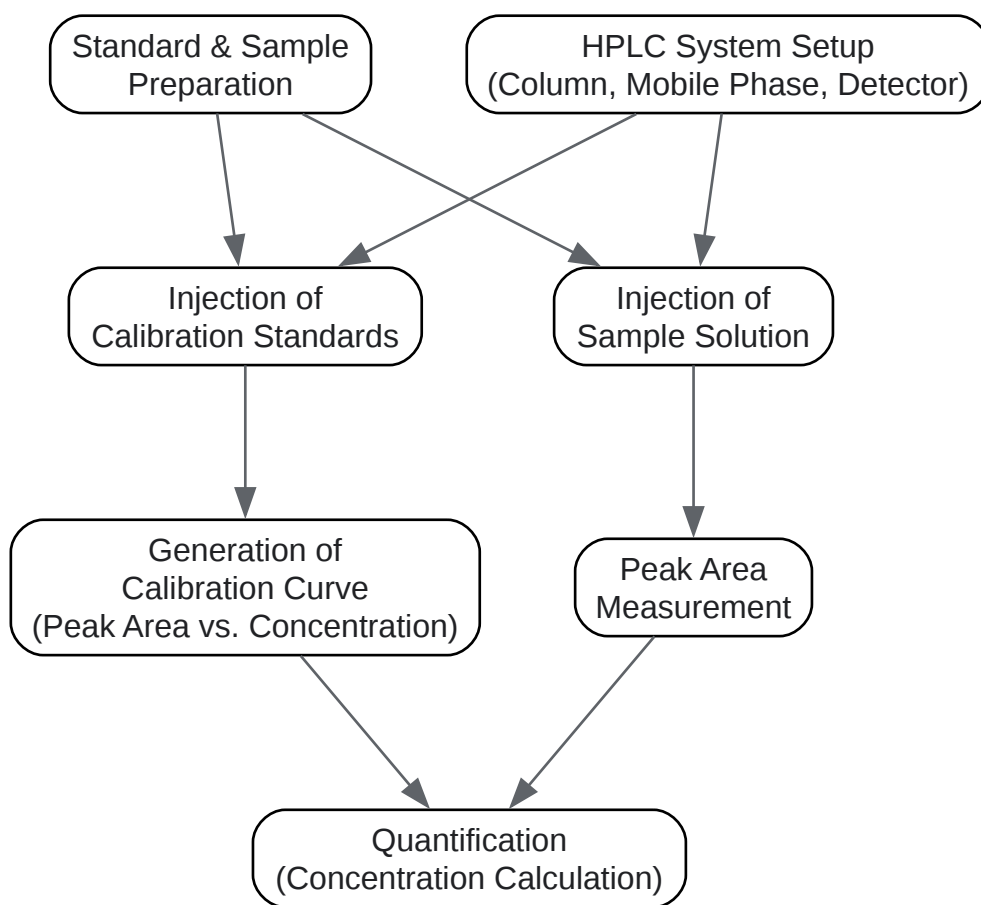
2. Preparation of Solutions:

- Stock Standard Solution: Accurately weigh and dissolve a known amount of purified **2-Phenylanthraquinone** reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from approximately 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.
- Sample Preparation: Dissolve the sample containing **2-Phenylanthraquinone** in the mobile phase, filter through a 0.45 μm syringe filter to remove particulates, and dilute as necessary to fall within the linear range of the calibration curve.

3. Analysis and Quantification:

- Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
- Inject the prepared sample solutions.
- The concentration of **2-Phenylanthraquinone** in the sample is determined by interpolating its peak area from the linear regression of the calibration curve.

The following diagram outlines the analytical workflow.



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Caption: Workflow for the quantitative analysis of **2-Phenylanthraquinone** by HPLC.

Conclusion

2-Phenylanthraquinone is a compound with established utility as a chemical intermediate and emerging potential in the pharmaceutical arena. Its synthesis is achievable through well-understood organic chemistry principles, and its analysis can be reliably performed using standard chromatographic techniques. The structural similarity to other biologically active anthraquinones and phenanthrenequinones strongly suggests a promising future for **2-Phenylanthraquinone** as a scaffold in drug discovery, particularly in the development of novel anticancer agents. Further research into its specific biological mechanisms and therapeutic efficacy is warranted to fully unlock the potential of this versatile molecule.

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